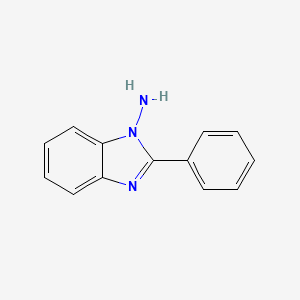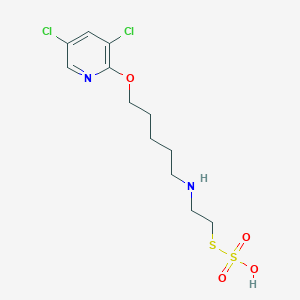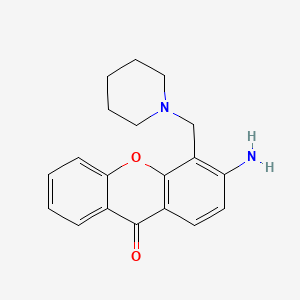
Xanthen-9-one, 3-amino-4-piperidinomethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthen-9-one, 3-amino-4-piperidinomethyl- is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. The compound features a xanthone core with an amino group at the 3-position and a piperidinomethyl group at the 4-position. Xanthones are recognized for their yellow color and are found in various natural sources, including plants, fungi, and lichens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Xanthen-9-one, 3-amino-4-piperidinomethyl- typically involves the following steps:
Formation of the Xanthone Core: The xanthone core can be synthesized using the classical Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent.
Introduction of the Amino Group: The amino group at the 3-position can be introduced through nitration followed by reduction.
Attachment of the Piperidinomethyl Group: The piperidinomethyl group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of Xanthen-9-one, 3-amino-4-piperidinomethyl- follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and efficiency. Techniques such as microwave-assisted synthesis and the use of metal catalysts (e.g., palladium, copper) are commonly employed .
Análisis De Reacciones Químicas
Types of Reactions
Xanthen-9-one, 3-amino-4-piperidinomethyl- undergoes various chemical reactions, including:
Substitution: The amino and piperidinomethyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, tin(II) chloride
Substitution: Piperidine, formaldehyde, basic conditions
Major Products
Oxidation: Quinone derivatives
Reduction: Xanthene derivatives
Substitution: Various functionalized xanthone derivatives
Aplicaciones Científicas De Investigación
Xanthen-9-one, 3-amino-4-piperidinomethyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Xanthen-9-one, 3-amino-4-piperidinomethyl- involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Xanthone: The parent compound with a simpler structure and similar biological activities.
Azaxanthones: Derivatives with nitrogen atoms in the aromatic ring, offering enhanced solubility and biological activity.
Acridones: Compounds with a similar tricyclic structure but different biological properties.
Uniqueness
Xanthen-9-one, 3-amino-4-piperidinomethyl- stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both amino and piperidinomethyl groups allows for versatile functionalization and potential therapeutic applications .
Propiedades
Número CAS |
43159-97-3 |
|---|---|
Fórmula molecular |
C19H20N2O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
3-amino-4-(piperidin-1-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C19H20N2O2/c20-16-9-8-14-18(22)13-6-2-3-7-17(13)23-19(14)15(16)12-21-10-4-1-5-11-21/h2-3,6-9H,1,4-5,10-12,20H2 |
Clave InChI |
INNOZJBWIIHKOS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=C(C=CC3=C2OC4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B14652607.png)
![1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14652616.png)
![2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]-](/img/structure/B14652619.png)
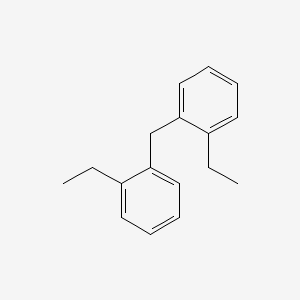

![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-(2-propenyl)-, (1alpha,2beta,3alpha,5alpha)-](/img/structure/B14652630.png)
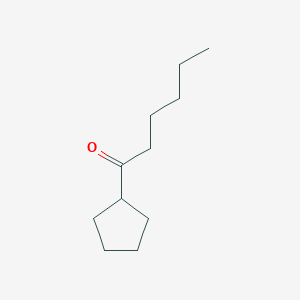
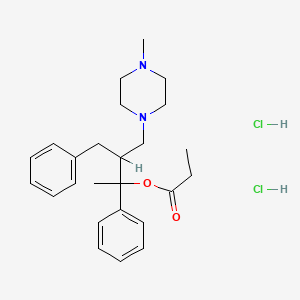
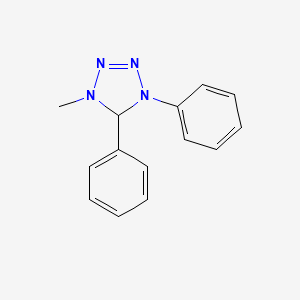
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)

